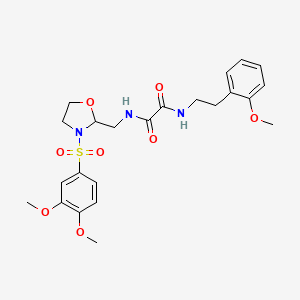
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O8S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural diversity and potential biological activities. This compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, contributing to its reactivity and therapeutic potential.
- Molecular Formula : C23H29N3O8S
- Molecular Weight : 507.56 g/mol
- CAS Number : 868983-27-1
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O8S |
| Molecular Weight | 507.56 g/mol |
| CAS Number | 868983-27-1 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the sulfonyl group. Key reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its potential antibacterial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent research has indicated that compounds with similar structural features exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth in vitro and in vivo models. Specifically, this compound has demonstrated:
- Inhibition of cell proliferation in several cancer types.
- Induction of apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.
Antibacterial Activity
The compound's antibacterial properties are attributed to its ability to interact with bacterial enzymes and proteins. Studies have shown that it can inhibit bacterial growth by:
- Disrupting cell wall synthesis.
- Inhibiting key metabolic pathways within bacterial cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed using various models. Results indicate that it may exert significant effects by:
- Reducing edema in carrageenan-induced inflammation models.
- Inhibiting leukocyte accumulation and prostaglandin biosynthesis.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cells (MCF7). The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
- Inhibition of Bacterial Growth : In vitro assays against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 15 µg/mL.
The mechanisms through which this compound exerts its biological effects include:
- Covalent bonding with nucleophilic sites on proteins.
- Modulation of enzyme activities critical for cellular metabolism and proliferation.
Eigenschaften
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O8S/c1-31-18-7-5-4-6-16(18)10-11-24-22(27)23(28)25-15-21-26(12-13-34-21)35(29,30)17-8-9-19(32-2)20(14-17)33-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDAIPQACRUWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














